

2-Chloropropionic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloropropionic acid

Cat. No.: B165310

[Get Quote](#)

A Technical Guide to 2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-chloropropionic acid**, a pivotal chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in organic chemistry and drug development.

Core Data Summary

Quantitative data for **2-chloropropionic acid** is summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

Identifier	Racemic 2-Chloropropionic Acid	(S)-(-)-2-Chloropropionic Acid	(R)-(+)-2-Chloropropionic Acid
CAS Number	598-78-7 [1] [2] [3]	29617-66-1 [4]	7474-05-7 [4]
Molecular Formula	C ₃ H ₅ ClO ₂ [1] [5]	C ₃ H ₅ ClO ₂	C ₃ H ₅ ClO ₂
Molecular Weight	108.52 g/mol [1] [2] [3]	108.52 g/mol	108.52 g/mol
Synonyms	(±)-2-Chloropropionic acid, α-Chloropropionic acid [2] [5]	l-2-chloropropionic acid, (2S)-2-chloropropionic acid [6]	d-2-chloropropionic acid

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid [1] [5]
Odor	Pungent, acidic [7] [8]
Density	1.182 - 1.27 g/cm ³ at 20-25 °C [2] [7]
Boiling Point	186-190 °C [2] [7]
Melting Point	-12 °C [7]
Flash Point	110 °C (closed cup) [7]
Vapor Pressure	4 mmHg at 20 °C [2] [9]
Refractive Index	n _{20/D} 1.4345 [2]
Solubility	Miscible with water, alcohol, and ether [7]

Synthesis and Experimental Protocols

2-Chloropropionic acid can be synthesized in both its racemic and enantiomerically pure forms. The methodologies for key synthetic routes are detailed below.

Protocol 1: Synthesis of Racemic 2-Chloropropionic Acid via Chlorination of Propionic Acid

This industrial method involves the direct chlorination of propionic acid in the presence of propionic anhydride, excluding light to prevent free-radical side reactions.

Methodology:

- A 1-liter four-necked flask is equipped with a reflux condenser, stirrer, thermometer, and a gas inlet tube.
- 370 g (5 mol) of propionic acid and 104 g (0.8 mol) of propionic anhydride are added to the reactor and heated to approximately 130 °C.[3]
- With the exclusion of light, 470 g (6.62 mol) of chlorine gas is introduced into the mixture over a period of 20 hours.[3]
- After the reaction is complete, the dissolved hydrogen chloride is removed by bubbling nitrogen gas through the mixture.
- The resulting product is a mixture containing primarily **2-chloropropionic acid**, which can be purified by distillation.

Protocol 2: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

Enantiomerically pure (S)-**2-chloropropionic acid** can be prepared from the readily available amino acid L-alanine through a diazotization reaction.[10]

Methodology:

- **Diazotization:** In a 4-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.[2] Cool the mixture to 0 °C in an ice-salt bath.
- A pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water is added dropwise under vigorous stirring, maintaining the temperature below 5 °C.[2]

- Work-up: After the addition is complete, the flask is carefully evacuated with stirring for 3 hours to remove dissolved nitrogen oxides. The color of the solution will change from yellowish-brown to pale yellow.[2]
- Extraction: Carefully add 100 g of solid sodium carbonate in small portions to neutralize the acid. The reaction mixture is then extracted with four 400 mL portions of diethyl ether.[2]
- Purification: The combined ether layers are concentrated using a rotary evaporator. The oily residue is then purified by fractional distillation at reduced pressure (e.g., bp 75–77 °C at 10 mmHg) to yield pure (S)-2-chloropropionic acid.[2]

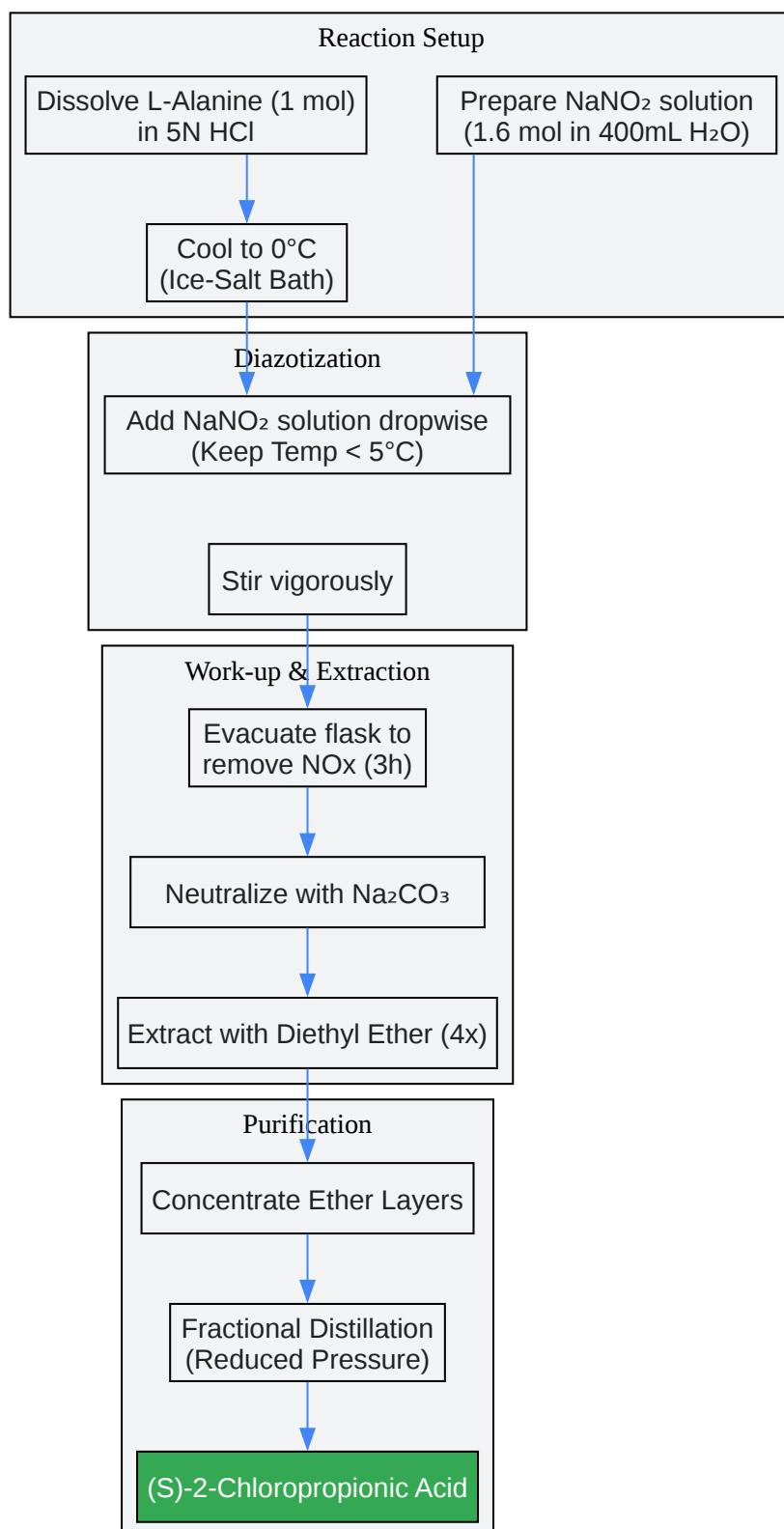
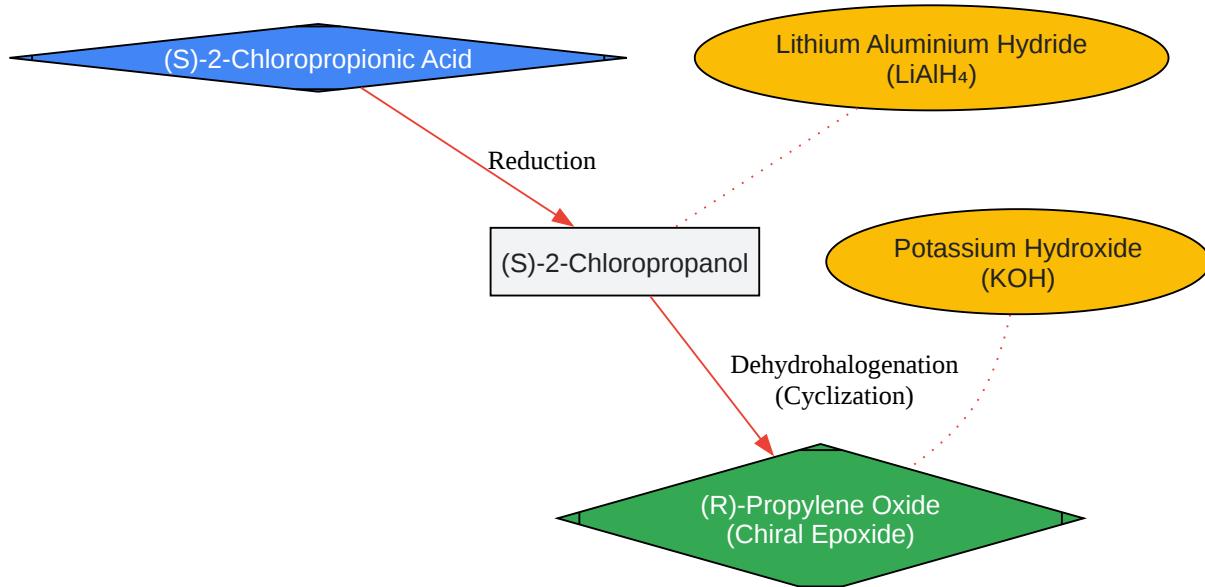

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the synthesis of **(S)-2-Chloropropionic Acid**.

Key Reactions and Applications

2-Chloropropionic acid is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.[5][7]

Pharmaceutical Synthesis


The chirality of **2-chloropropionic acid** makes it a valuable precursor in stereoselective synthesis.[11] It is a key intermediate in the production of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 2-chloropropionyl chloride (derived from the acid) reacts with isobutylbenzene to ultimately yield ibuprofen.[10] It is also used in the synthesis of antidepressants and antipsychotics.[12]

Agrochemical Synthesis

The (S)-enantiomer is a crucial building block for aryloxyphenoxypropionic acid herbicides, which are vital for crop protection.[9][13] The compound's specific stereochemistry enhances the efficacy and specificity of the final herbicide product.

Chemical Reactions

A notable reaction is the reduction of (S)-**2-chloropropionic acid** with a reducing agent like lithium aluminium hydride, which yields (S)-2-chloropropanol.[10] This chiral alcohol can then be treated with a base, causing dehydrohalogenation to form the epoxide (R)-propylene oxide, another important chiral synthetic intermediate.[10]

[Click to download full resolution via product page](#)

Figure 2. Synthetic pathway from **(S)-2-Chloropropionic Acid** to **(R)-Propylene Oxide**.

Analytical Methods

The purity and enantiomeric excess of **2-chloropropionic acid** are critical for its applications. The primary analytical technique for its characterization is Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization of the carboxylic acid.^[14] For chiral applications, chiral GC analysis is employed to determine the optical purity and enantiomeric excess of the product.^[4]

Biological Activity and Safety

2-Chloropropionic acid is classified as harmful if swallowed and causes severe skin burns and eye damage.^{[3][7]} Toxicological data indicates an oral LD₅₀ in rats of 500 mg/kg.^[7] It is also identified as a neurotoxin; oral administration in rats has been shown to induce necrosis of the granule cell layer in the cerebellum.^{[9][15]}

Due to its corrosive and toxic nature, strict safety protocols must be followed. This includes the use of appropriate personal protective equipment (gloves, goggles, face shield), working in a well-ventilated area, and having emergency procedures in place.[15] Store in a cool, dry place with containers tightly closed.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]
- 4. Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CAS 598-78-7: 2-Chloropropionic acid | CymitQuimica [cymitquimica.com]
- 6. innospk.com [innospk.com]
- 7. 2-Chloropropionic acid [intersurfchem.net]
- 8. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-氯丙酸 92% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 11. longchangchemical.com [longchangchemical.com]
- 12. nbino.com [nbino.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis - Analytice [analytice.com]
- 15. nbino.com [nbino.com]
- To cite this document: BenchChem. [2-Chloropropionic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b165310#2-chloropropionic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com